Buprenorphine N-oxide metabolite structure and properties
Buprenorphine N-oxide metabolite structure and properties
This technical guide provides a rigorous analysis of Buprenorphine N-oxide, distinguishing its role as a critical pharmaceutical impurity from its minor status as a biological metabolite. It is designed for analytical scientists and drug development professionals requiring actionable data on structure, stability, and detection.
Structure, Properties, and Analytical Challenges
Executive Summary
Buprenorphine N-oxide (CAS: 112242-17-8) is an oxidative degradation product and minor metabolite of the opioid partial agonist buprenorphine.[1] Unlike norbuprenorphine (the major active metabolite formed via N-dealkylation), the N-oxide is primarily relevant in CMC (Chemistry, Manufacturing, and Controls) as a stability-indicating impurity.
For researchers, the critical challenge is analytical interference : Buprenorphine N-oxide is thermally unstable and can revert to the parent drug during analysis (GC-MS injection or LC-MS in-source fragmentation), leading to false-positive overestimation of buprenorphine potency or concentration.
Chemical Structure & Physicochemical Properties
The N-oxide moiety introduces significant polarity changes compared to the parent molecule, altering solubility and blood-brain barrier (BBB) permeability.
| Property | Data | Context |
| IUPAC Name | (2S)-2-[(-)-(5R,6R,7R,14S)-9a-cyclopropylmethyl-4,5-epoxy-3-hydroxy-6-methoxy-9a-oxido-6,14-ethanomorphinan-7-yl]-3,3-dimethylbutan-2-ol | |
| Formula | C₂₉H₄₁NO₅ | Parent: C₂₉H₄₁NO₄ (+1 Oxygen) |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 483.64 g/mol | Parent: 467.64 g/mol |
| Polarity | High (N⁺–O⁻ dipole) | Reduced lipophilicity limits CNS entry compared to parent. |
| Solubility | Soluble in Methanol, DMSO; Low in Hexane | Requires polar organic solvents for extraction. |
| pKa | ~4.5 (N-oxide oxygen) | The basicity of the tertiary amine is neutralized by oxidation. |
Formation Pathways: Degradation vs. Metabolism
Understanding the origin of the N-oxide is vital for distinguishing between storage instability and biological clearance.
A. Oxidative Degradation (Pharmaceutical Impurity)
The tertiary amine of buprenorphine is susceptible to oxidation by peroxides, light, and heat.
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Trigger: Presence of trace peroxides in excipients (e.g., povidone, polyethylene glycol) or plastic packaging.
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Mechanism: Direct electrophilic attack on the nitrogen lone pair.
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Relevance: It is a monitored impurity in transdermal patches and sublingual films.
B. Biological Metabolism (Minor Pathway)
While CYP3A4-mediated N-dealkylation (forming norbuprenorphine) is the dominant human pathway, N-oxidation is a minor route.
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Enzymology: Likely mediated by FMO (Flavin-containing Monooxygenases) or CYP3A4 side-reaction.
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Clinical Significance: Negligible in urine/plasma compared to glucuronides; often undetectable in routine clinical toxicology unless specifically targeted.
Caption: Divergent pathways of Buprenorphine. N-dealkylation (green) is metabolic; N-oxidation (red) is primarily degradative.
Pharmacological Profile[1][13][14]
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Mu-Opioid Receptor (MOR): Partial agonist.[1][10] Binding affinity is retained, but intrinsic activity is reduced compared to buprenorphine.[1]
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Toxicity: The N-oxide is generally considered less potent due to poor CNS penetration (polarity prevents crossing the BBB). However, its structural similarity necessitates monitoring to prevent "impurity qualification" thresholds from being exceeded in drug products.
Analytical Methodologies & Protocols
This is the most critical section for the target audience. The instability of the N-oxide creates a high risk of analytical artifacts .
A. The Thermal Reversion Artifact (GC-MS Warning)
In Gas Chromatography (GC), the high temperature of the injection port (250°C+) causes Cope elimination or deoxygenation.
-
Reaction: Buprenorphine N-oxide
Buprenorphine + [O].[1] -
Result: A sample containing only the N-oxide impurity will appear as pure Buprenorphine.
-
Protocol: Avoid GC-MS for N-oxide quantification unless derivatization (e.g., reduction prior to injection) is performed.
B. LC-MS/MS Protocol (Recommended)
Liquid Chromatography with Tandem Mass Spectrometry is the gold standard.
1. Sample Preparation:
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Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange (MCX) is preferred.
-
Caution: Avoid acidic evaporation steps at high heat, which can promote degradation.
2. Chromatographic Separation:
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Column: C18 or Phenyl-Hexyl (e.g., Agilent Poroshell 120 EC-C18).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: 0.1% Formic Acid in Acetonitrile.[3]
-
-
Critical Step: The N-oxide is more polar and will elute earlier than buprenorphine. Baseline separation is required to prevent "in-source fragmentation" (where N-oxide converts to Bup in the ion source) from interfering with Bup quantification.
3. Mass Spectrometry (MRM Settings): Since specific clinical MRMs are rare, the following transitions are derived from the fragmentation logic of morphinans and N-oxides.
| Analyte | Precursor (m/z) | Product (m/z) | Mechanism |
| Buprenorphine | 468.3 [M+H]⁺ | 396.2 | Loss of tert-butyl group |
| Buprenorphine | 468.3 [M+H]⁺ | 55.1 | Cyclopropylmethyl fragment |
| Buprenorphine N-oxide | 484.3 [M+H]⁺ | 468.3 | Loss of Oxygen (-16 Da) |
| Buprenorphine N-oxide | 484.3 [M+H]⁺ | 466.3 | Loss of H₂O (Dehydration) |
Note: The 484 -> 468 transition is characteristic of N-oxides but non-specific if source fragmentation occurs. Use retention time to confirm identity.
C. Analytical Decision Workflow
Caption: Analytical decision tree highlighting the risk of GC-MS for N-oxide analysis.
References
-
Cone, E. J., et al. (1984). Metabolism and excretion of buprenorphine in humans.[3][11] Drug Metabolism and Disposition.[11] Link
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Picard, N., et al. (2005). In vitro metabolism study of buprenorphine: Evidence for new metabolic pathways. Drug Metabolism and Disposition.[11] Link
-
Elian, A. A. (2016).[10] Urine Analysis Of Buprenorphine, Norbuprenorphine, Naloxone In Drugs And Driving Cases.[4] Journal of Applied Bioanalysis.[3] Link
-
LGC Standards. (2024). Buprenorphine N-Oxide Reference Material Data Sheet.[6]Link
-
BenchChem. (2024). Buprenorphine N-oxide Structure and Properties Guide.Link
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